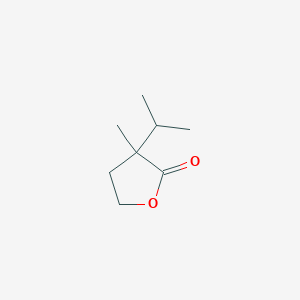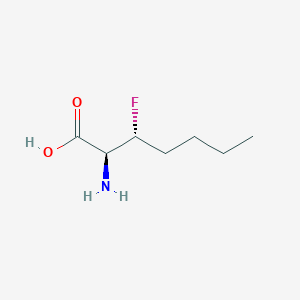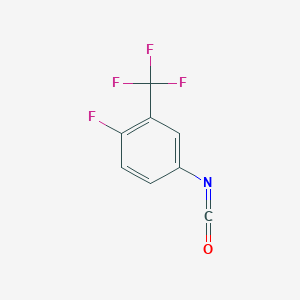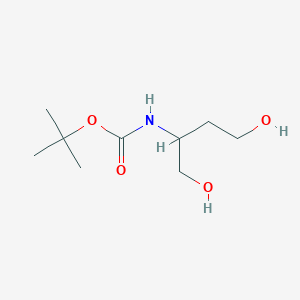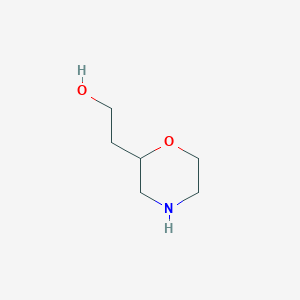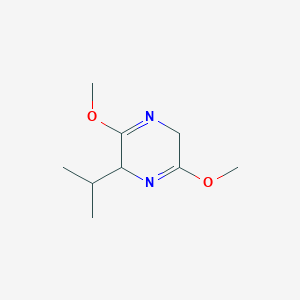
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate (BPQF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. BPQF belongs to the quinazoline family of compounds and has been studied extensively for its unique properties and potential benefits.
Wissenschaftliche Forschungsanwendungen
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown potential as a therapeutic agent for cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is not fully understood, but studies have shown that it acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of cell proliferation and angiogenesis, making it a potential candidate for cancer treatment.
Biochemische Und Physiologische Effekte
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate inhibits the growth of cancer cells and induces apoptosis. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has anti-tumor effects and can inhibit the growth of tumors in mice. 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its specificity for EGFR and VEGFR, making it a potential candidate for cancer treatment with fewer side effects. Additionally, 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate has shown promising results in animal models of neurological disorders, making it a potential candidate for the treatment of these diseases. However, one limitation of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. One direction is to study the potential of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate as a therapeutic agent for cardiovascular diseases. Another direction is to optimize the synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate to improve its solubility and yield. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis method of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 4-pentyl-2-nitroaniline in the presence of a palladium catalyst. The resulting intermediate is then reacted with butylpiperazine to yield 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate.
Eigenschaften
CAS-Nummer |
129664-03-5 |
|---|---|
Produktname |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Molekularformel |
C25H36N4O5 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(4-butylpiperazin-1-yl)-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-3-5-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(14-16-25)12-6-4-2;5-3(6)1-2-4(7)8/h7-8,10-11H,3-6,9,12-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QTAIKANOBHRZAX-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CCCC.C(=CC(=O)O)C(=O)O |
Synonyme |
2-(4-Butyl-1-piperazinyl)-4-pentyloxyquinazoline fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



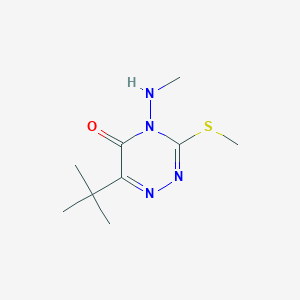
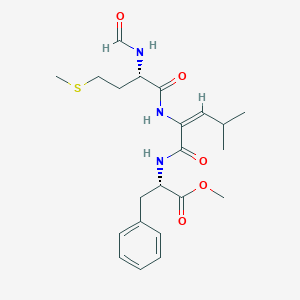
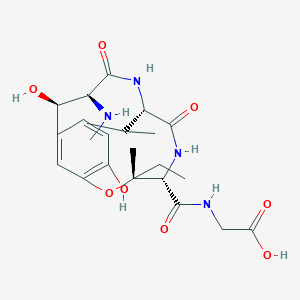
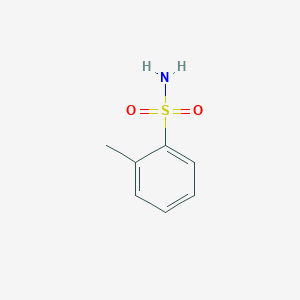
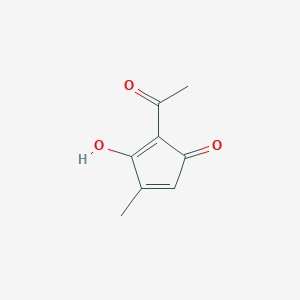
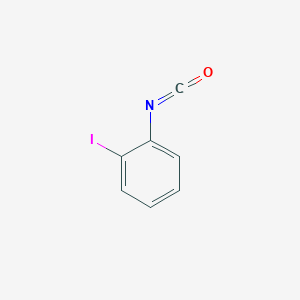
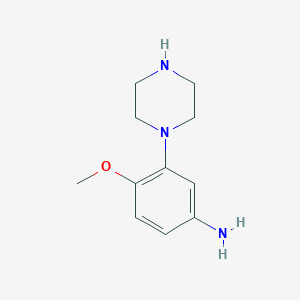
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
